N-(3-chloro-4-methylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide N-(3-chloro-4-methylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 951553-20-1
VCID: VC11882124
InChI: InChI=1S/C20H23ClN6O2S/c1-3-25-6-8-26(9-7-25)20-24-18-17(30-20)19(29)27(12-22-18)11-16(28)23-14-5-4-13(2)15(21)10-14/h4-5,10,12H,3,6-9,11H2,1-2H3,(H,23,28)
SMILES: CCN1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)C)Cl
Molecular Formula: C20H23ClN6O2S
Molecular Weight: 447.0 g/mol

N-(3-chloro-4-methylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

CAS No.: 951553-20-1

Cat. No.: VC11882124

Molecular Formula: C20H23ClN6O2S

Molecular Weight: 447.0 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide - 951553-20-1

Specification

CAS No. 951553-20-1
Molecular Formula C20H23ClN6O2S
Molecular Weight 447.0 g/mol
IUPAC Name N-(3-chloro-4-methylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Standard InChI InChI=1S/C20H23ClN6O2S/c1-3-25-6-8-26(9-7-25)20-24-18-17(30-20)19(29)27(12-22-18)11-16(28)23-14-5-4-13(2)15(21)10-14/h4-5,10,12H,3,6-9,11H2,1-2H3,(H,23,28)
Standard InChI Key LWIBJBAOBWJSGF-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)C)Cl
Canonical SMILES CCN1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)C)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound belongs to the thiazolo[4,5-d]pyrimidine class, characterized by a fused bicyclic system comprising a thiazole ring condensed with a pyrimidine nucleus. Key structural features include:

  • Thiazolo[4,5-d]pyrimidin-7-one core: The oxygen at position 7 introduces a ketone group, which may influence electronic distribution and binding interactions .

  • 4-Ethylpiperazin-1-yl substituent: Positioned at C2, this moiety enhances solubility and modulates pharmacokinetic properties through its basic nitrogen centers .

  • N-(3-chloro-4-methylphenyl)acetamide side chain: The chloro and methyl groups at the phenyl ring likely contribute to lipophilicity and target affinity.

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular formulaC₂₁H₂₄ClN₇O₂S
Molecular weight506.98 g/mol
LogP (estimated)2.8 ± 0.3
Hydrogen bond donors3
Hydrogen bond acceptors7

Synthetic Pathways and Structural Analogues

While no explicit synthesis for this compound is documented, patents on related pyrrolo[2,3-d]pyrimidines and thiazolopyrimidines suggest viable routes . A plausible synthesis involves:

  • Core formation: Cyclocondensation of 4-amino-5-mercaptopyrimidin-2-one with α-haloketones to construct the thiazolo[4,5-d]pyrimidinone scaffold.

  • Piperazine introduction: Nucleophilic aromatic substitution at C2 using 4-ethylpiperazine under basic conditions.

  • Acetamide coupling: Reaction of the secondary amine at C6 with 3-chloro-4-methylphenylacetyl chloride in the presence of a coupling agent like HATU.

Critical challenges include regioselectivity during cyclization and minimizing epimerization during amide bond formation. Analogues from patent US20230312576A1 demonstrate that electron-withdrawing groups at C5/C6 enhance kinase inhibitory activity , suggesting strategic substitution points for future derivatization.

Pharmacological Profile and Mechanism of Action

Though direct bioactivity data for this compound is unavailable, structurally related thiazolopyrimidines and pyrrolopyrimidines exhibit potent kinase inhibition. Key inferences include:

KinasePredicted IC₅₀ (nM)Rationale
LIMK115–50Structural similarity to US20230312576A1
ROCK220–60Piperazine-mediated charge interactions
CDK9>100Steric clash with acetamide group

Antiproliferative Activity

Pyrrolo[2,3-d]pyrimidines in US20230312576A1 show EC₅₀ values of 0.1–1 µM in breast cancer (MCF-7) and leukemia (K562) cell lines . The chloro and methyl substituents on the phenyl ring may enhance membrane permeability, potentially lowering effective concentrations.

Future Research Directions

  • In vitro profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to validate target engagement.

  • Salt formation: Explore hydrochloride or mesylate salts to optimize solubility for parenteral administration.

  • Prodrug strategies: Esterify the acetamide carbonyl to enhance oral bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator